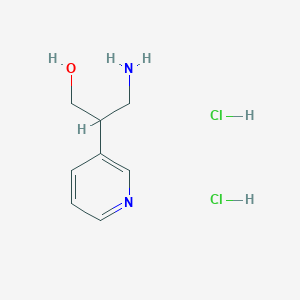3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride
CAS No.: 1909327-07-6
Cat. No.: VC5294231
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909327-07-6 |
|---|---|
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.11 |
| IUPAC Name | 3-amino-2-pyridin-3-ylpropan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H |
| Standard InChI Key | PADTYGDBHPGTSD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(CN)CO.Cl.Cl |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(aminomethyl)-3-(pyridin-3-yl)propan-1-ol dihydrochloride, reflecting its branched propane chain with functional groups at positions 1 (hydroxyl), 2 (pyridin-3-yl), and 3 (aminomethyl). The molecular formula corresponds to a molecular weight of 239.14 g/mol.
Stereochemical and Conformational Features
The compound’s InChI code (1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H) specifies a non-chiral center but highlights conformational flexibility due to rotational freedom around the C–C bonds. The pyridine ring introduces aromaticity, while the hydroxyl and amino groups enable hydrogen bonding and protonation-dependent reactivity.
Comparative Analysis with Structural Analogs
PubChem entries for related compounds, such as (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride (CID 34177442) and 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride (CID 165658215), reveal key differences in substituent positioning (Table 1) . These variations significantly impact solubility, stability, and intermolecular interactions.
Table 1: Structural Comparison of Pyridine-Based Propanolamine Derivatives
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride | 1-OH, 2-pyridin-3-yl, 3-NH | 239.14 | |
| (3R)-3-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | 1-OH, 3-pyridin-3-yl, 3-NH | 225.11 | |
| 1-Amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride | 2-OH, 3-pyridin-3-yl, 1-NH | 225.11 |
Physicochemical Properties
Thermal Stability and Solubility
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. It is typically stored as a stable white powder at room temperature. Analogous compounds demonstrate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Acid-Base Behavior
The amino group () and pyridine nitrogen () contribute to pH-dependent protonation states. Under physiological conditions (pH 7.4), the amino group remains protonated (), while the pyridine nitrogen is largely unprotonated, enabling metal coordination .
Synthesis and Purification Strategies
Reductive Amination Pathways
While no direct synthesis data exists for this compound, analogous dihydrochloride salts are often synthesized via reductive amination of ketones or aldehydes using sodium cyanoborohydride () in acidic media . For example, (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is prepared by reducing its corresponding ketone precursor with lithium aluminum hydride () in tetrahydrofuran (THF) .
Crystallization and Salt Formation
The dihydrochloride salt is typically isolated by evaporating the reaction solvent and recrystallizing the residue from ethanol or methanol. X-ray diffraction studies of related compounds reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice .
Applications in Coordination Chemistry
Schiff Base Complex Formation
The primary amino group facilitates condensation with carbonyl compounds to form Schiff base ligands. For instance, zinc(II) complexes derived from similar propanolamine derivatives exhibit distorted tetrahedral geometries, as confirmed by single-crystal X-ray analysis. These complexes demonstrate catalytic activity in hydrolysis reactions and enantioselective transformations.
Metal Ion Sensing and Separation
Pyridine-containing propanolamines act as ion-pairing agents in chromatographic separations of transition metals. Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a structural analog, selectively binds Cu and Fe in aqueous solutions, enabling their detection at sub-ppm concentrations .
Biomedical and Industrial Relevance
Fluorescent Sensor Development
Derivatives functionalized with fluorophores (e.g., dansyl or coumarin groups) serve as turn-on sensors for neurotransmitters like dopamine. The amino group’s nucleophilicity allows conjugation to fluorescent dyes, while the pyridine ring enhances π-stacking with aromatic analytes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume